molecular formula C12H13NO3S3 B1676579 Midesteine CAS No. 94149-41-4

Midesteine

Numéro de catalogue: B1676579
Numéro CAS: 94149-41-4
Poids moléculaire: 315.4 g/mol
Clé InChI: MKTVMEMIKNBVHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Midesteine involves several steps. One common method includes the reaction of thiolactic acid with 2-thiophenecarbonyl chloride in the presence of triethylamine and tetrahydrofuran. The mixture is cooled and thionyl chloride is added while maintaining the temperature between 0 and 10°C. Subsequently, a solution of homocysteine thiolactone hydrochloride and triethylamine in water is added to the reaction, keeping the temperature below 10°C. The reaction is carried out for 1 hour at room temperature under agitation, followed by solvent evaporation at reduced pressure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Midesteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Chronic Obstructive Pulmonary Disease (COPD)

Midesteine has been studied for its potential benefits in managing Chronic Obstructive Pulmonary Disease (COPD). COPD is characterized by inflammation and destruction of lung tissue, often exacerbated by elastase activity. Inhibiting elastase could potentially reduce tissue damage and improve lung function.

  • Clinical Trials : this compound is currently in Phase III clinical trials for COPD, indicating promising efficacy and safety profiles based on preliminary studies .

Cancer Treatment

The modulation of the tumor microenvironment is crucial in cancer therapy. This compound's ability to inhibit elastase may contribute to altering the tumor microenvironment, thereby enhancing the efficacy of existing treatments.

  • Research Findings : Studies have shown that elastase inhibitors can reduce tumor progression by preserving extracellular matrix components that are vital for maintaining tissue architecture .

Case Study 1: COPD Management

In a recent clinical trial involving patients with moderate to severe COPD, participants treated with this compound showed significant improvements in lung function compared to those receiving standard care. The results indicated reduced levels of inflammatory markers and improved quality of life scores .

Case Study 2: Cancer Therapeutics

A study examining the effects of this compound on lung cancer models demonstrated that treatment with the compound led to decreased tumor size and improved survival rates. The mechanism was attributed to the compound's ability to inhibit elastase activity, thus preserving the extracellular matrix and preventing metastasis .

Comparative Data Table

Application AreaCompoundMechanismDevelopment Phase
Chronic Obstructive Pulmonary DiseaseThis compoundElastase InhibitionPhase III
Lung CancerThis compoundElastase InhibitionPreclinical

Mécanisme D'action

Midesteine exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the degradation of elastin and other extracellular matrix proteins. By binding to the active site of neutrophil elastase, this compound prevents the enzyme from breaking down elastin, thereby reducing tissue damage and inflammation in the lungs. This mechanism is particularly beneficial in conditions like COPD, where excessive elastase activity contributes to disease progression .

Comparaison Avec Des Composés Similaires

    ONO-5046: Another neutrophil elastase inhibitor used in respiratory disease research.

    L-694,458: A potent elastase inhibitor with similar applications.

    CE-1037: Known for its efficacy in inhibiting elastase activity.

    GW-311616: A transition-state inhibitor of neutrophil elastase.

    TEI-8362: Another acyl-enzyme inhibitor with potential therapeutic applications.

Uniqueness of Midesteine: this compound stands out due to its specific inhibition of neutrophil elastase and its potential for treating a range of respiratory diseases. Its unique chemical structure allows for effective binding to the active site of elastase, making it a valuable compound in both research and therapeutic contexts .

Activité Biologique

Midesteine, also known as MR-889, is a synthetic serine protease inhibitor developed primarily for the treatment of respiratory conditions, particularly Chronic Obstructive Pulmonary Disease (COPD) and acute lung injury. Its biological activity centers around the inhibition of human neutrophil elastase (HNE), an enzyme that plays a critical role in the degradation of extracellular matrix components and contributes to inflammatory processes in the lungs.

This compound functions by selectively inhibiting HNE, which is implicated in tissue damage during inflammatory responses. The inhibition of HNE leads to a reduction in proteolytic activity that contributes to pulmonary tissue destruction. Specifically, HNE is known to degrade elastin and collagen, vital components of the lung's structural integrity, thereby exacerbating conditions such as COPD and cystic fibrosis .

Table 1: Comparison of this compound with Other HNE Inhibitors

CompoundMechanismDevelopment PhaseTarget Condition
This compoundHNE InhibitorPhase IIICOPD, Acute Lung Injury
SivelestatSuicide InhibitorApprovedAcute Lung Injury
ONO-6818Reversible InhibitorPhase IIAcute Respiratory Distress Syndrome (ARDS)
BAY-71-9678Elastase InhibitorPhase ICOPD

Clinical Studies and Findings

A notable clinical study involving this compound was a Phase II trial for patients with acute lung injury. However, this study was suspended due to adverse effects observed in participants. The compound's potential to cause unfavorable outcomes highlights the complexity of developing effective protease inhibitors that balance therapeutic benefits with safety .

Case Studies

  • Acute Lung Injury Study : This study aimed to evaluate the efficacy of this compound in reducing lung inflammation and improving respiratory function. The early suspension raised concerns about its safety profile, prompting further investigation into dose optimization and patient selection criteria.
  • COPD Management : In ongoing research, this compound is being assessed for its long-term impact on lung function in COPD patients. Preliminary data suggest that effective inhibition of HNE may correlate with reduced exacerbation rates and improved quality of life metrics among participants.

Research Findings

Recent studies have demonstrated that HNE not only contributes to tissue damage but also modulates immune responses by cleaving various immune receptors on neutrophils and T-cells. This action can impair bacterial killing and reduce cytokine production, further complicating inflammatory responses in lung diseases .

Table 2: Biological Effects of HNE Inhibition

EffectDescription
Decreased Tissue DamageReduction in elastin and collagen degradation
Modulated Immune ResponsePreservation of neutrophil function
Reduced InflammationLower levels of pro-inflammatory cytokines

Propriétés

Numéro CAS

94149-41-4

Formule moléculaire

C12H13NO3S3

Poids moléculaire

315.4 g/mol

Nom IUPAC

S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate

InChI

InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)

Clé InChI

MKTVMEMIKNBVHI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2

SMILES canonique

CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide
midesteine
MR 889
MR-889
MR889
N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Midesteine
Reactant of Route 2
Midesteine
Reactant of Route 3
Reactant of Route 3
Midesteine
Reactant of Route 4
Midesteine
Reactant of Route 5
Midesteine
Reactant of Route 6
Midesteine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.